molecular formula C16H13BrFN5O B2851369 2-(4-bromophenyl)-N-(4-fluorophenethyl)-2H-tetrazole-5-carboxamide CAS No. 1396793-10-4

2-(4-bromophenyl)-N-(4-fluorophenethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2851369
CAS RN: 1396793-10-4
M. Wt: 390.216
InChI Key: JLAVHNCAFJWGEA-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-fluorophenethyl)-2H-tetrazole-5-carboxamide, commonly known as BFT, is a novel tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. BFT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.28 g/mol.

Mechanism of Action

The exact mechanism of action of BFT is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, BFT may increase the inhibitory tone in the brain, leading to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
BFT has been shown to have a number of biochemical and physiological effects. In animal models, BFT has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. BFT has also been found to decrease the levels of glutamate in the brain, which is the main excitatory neurotransmitter in the brain. This may contribute to its anticonvulsant effects. BFT has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

BFT has a number of advantages and limitations for lab experiments. One of the main advantages of BFT is its high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, BFT also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. BFT also has a relatively short half-life in vivo, which can make it challenging to achieve sustained effects.

Future Directions

There are several future directions for research on BFT. One area of interest is the development of new drugs based on BFT for the treatment of anxiety, depression, and epilepsy. Another area of interest is the investigation of the molecular mechanisms underlying the effects of BFT on the GABA-A receptor and other neurotransmitter systems. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of BFT, as well as its safety and toxicity profile.

Synthesis Methods

BFT can be synthesized through a multi-step reaction process that involves the reaction of 4-bromoaniline with 4-fluorophenethylamine to form an intermediate product, which is then reacted with sodium azide and triethylamine to form the tetrazole ring. The final product is obtained through the reaction of the tetrazole intermediate with 4-chlorobenzoyl chloride. The synthesis of BFT is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BFT has been found to have potential applications in scientific research, particularly in the field of neuroscience. BFT has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression. BFT has also been found to have anticonvulsant activity, which could be useful in the treatment of epilepsy.

properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN5O/c17-12-3-7-14(8-4-12)23-21-15(20-22-23)16(24)19-10-9-11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAVHNCAFJWGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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